molecular formula C10H9NO B2514529 (2r,3R,4s,5S)-4-(hydroxymethyl)cubane-1-carbonitrile CAS No. 2108376-05-0

(2r,3R,4s,5S)-4-(hydroxymethyl)cubane-1-carbonitrile

Cat. No.: B2514529
CAS No.: 2108376-05-0
M. Wt: 159.188
InChI Key: GTKNIGYIZGQZEA-UHFFFAOYSA-N
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Description

(2r,3R,4s,5S)-4-(hydroxymethyl)cubane-1-carbonitrile is a specialized cage compound of high interest in advanced materials science and medicinal chemistry research. Its core structure is based on the cubane scaffold, a highly rigid and strained hydrocarbon framework that serves as a valuable isostere for benzene or other aromatic rings, potentially improving the metabolic stability and physicochemical properties of candidate molecules. The presence of both a hydroxymethyl and a carbonitrile functional group on the cubane core provides two distinct points for chemical modification, making it a versatile synthetic building block. The carbonitrile group, in particular, can be further elaborated into other functionalities such as carboxylic acids, amides, or tetrazoles, enabling its integration into more complex molecular architectures. This compound is supplied strictly for research purposes as a chemical reference standard and synthetic intermediate. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

4-(hydroxymethyl)cubane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8,12H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKNIGYIZGQZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R,4S,5S)-4-(hydroxymethyl)cubane-1-carbonitrile is a chiral compound with the molecular formula C10_{10}H9_9N\O. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C10_{10}H9_9N\O
  • Molecular Weight : 159.188 g/mol
  • CAS Number : 2108376-05-0

Research indicates that this compound may interact with various biological pathways. Its structural characteristics suggest potential interactions with enzymes and receptors involved in metabolic processes.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. In vitro assays have shown varying degrees of effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa40 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound can induce cell death in certain cancer cell lines. The following table summarizes findings from recent studies:

Cell Line IC50 (µM)
HeLa (cervical cancer)7.3
L5178Y (mouse lymphoma)15
3T3 (mouse fibroblast)10

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

Study on Antimicrobial Efficacy

A recent study focused on the efficacy of this compound against pathogenic bacteria. The researchers found that the compound not only inhibited bacterial growth but also reduced biofilm formation on surfaces, which is crucial for preventing chronic infections.

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated on various human cancer cell lines. The results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The presence of the hydroxymethyl and carbonitrile groups in (2R,3R,4S,5S)-4-(hydroxymethyl)cubane-1-carbonitrile may enhance its interaction with biological targets such as proteins and nucleic acids. Studies have shown that compounds derived from cubane structures can possess antibacterial and antifungal activities against various pathogens, including Mycobacterium smegmatis and Candida albicans .

Mechanism of Action
The compound's mechanism of action is believed to involve nucleophilic and electrophilic reactions due to the carbonitrile group. Interaction studies typically focus on how this compound interacts with biological macromolecules. This understanding is crucial for optimizing its pharmacological properties and developing new therapeutic agents .

Synthetic Organic Chemistry

Synthetic Pathways
The synthesis of this compound can be achieved through various methods that emphasize its chiral nature. Its synthesis often involves multi-step processes where cubane derivatives are modified to introduce hydroxymethyl and carbonitrile functionalities. Such synthetic strategies are essential for producing this compound in a laboratory setting for further research applications .

Functionalization Potential
The unique structure of this compound allows for further functionalization that could lead to novel derivatives with enhanced properties. The hydroxymethyl group can serve as a site for additional chemical modifications, potentially leading to compounds with improved biological activity or novel functionalities .

Materials Science

Polymer Chemistry
The cubane structure of this compound may find applications in polymer chemistry as a building block for creating new materials. Due to its rigid three-dimensional shape and functional groups that can participate in polymerization reactions, it could be utilized to develop high-performance polymers with specific mechanical or thermal properties .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAntimicrobial ActivityExhibits potential against various pathogens; mechanism involves nucleophilic/electrophilic interactions.
Synthetic Organic ChemistrySynthetic PathwaysMulti-step synthesis emphasizing chiral modifications; potential for novel derivatives.
Materials SciencePolymer ChemistryPossible use as a building block for high-performance polymers due to its unique structure.

Chemical Reactions Analysis

Silver(I)-Catalyzed Rearrangement to Cuneanes

The cubane core undergoes Ag(I)-catalyzed σ-bond rearrangement to form cuneane derivatives. This reaction is highly dependent on substituent electronic effects:

  • Mechanism : Ag(I) undergoes oxidative addition into a strained C–C bond, forming an intermediate Ag(III) species. Heterolytic cleavage generates a carbocation, which rearranges via σ-bond shifts to yield cuneanes .

  • Substituent Effects : Electron-donating groups (e.g., hydroxymethyl) stabilize carbocations, favoring 1,3-disubstituted cuneanes. Conversely, electron-withdrawing groups (e.g., carbonitrile) inhibit reactivity .

Reaction ConditionsReagentsMajor ProductsYield
AgNO₃ (10 mol%), CH₃CN, 80°CSilver(I) nitrate1,3-Disubstituted cuneane91%

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group participates in nucleophilic substitutions under basic or acidic conditions:

  • Reactivity : The electron-withdrawing nitrile group enhances electrophilicity at the adjacent carbon, enabling displacement by nucleophiles (e.g., amines, thiols) .

  • Steric Considerations : The cubane’s rigid structure restricts nucleophilic attack to specific positions, favoring reactions at the carbonitrile site.

Reduction and Oxidation Reactions

  • Reduction :

    • The carbonitrile group can be reduced to a primary amine using LiAlH₄ or hydrogenation catalysts (e.g., Pd/C) .

    • Example:

      R–CNLiAlH₄R–CH₂NH₂\text{R–CN} \xrightarrow{\text{LiAlH₄}} \text{R–CH₂NH₂}
  • Oxidation :

    • The hydroxymethyl group oxidizes to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄, CrO₃) .

Carbocation-Driven Rearrangements

The cubane framework’s strain facilitates carbocation formation, leading to structural rearrangements:

  • Wagner–Meerwein Shifts : Tertiary carbocations derived from hydroxymethyl groups undergo σ-bond shifts, forming homocubanes or other polycyclic products .

  • Example :

    Cubane-CH₂OHH⁺Cubane-CH₂⁺Homocubane\text{Cubane-CH₂OH} \xrightarrow{\text{H⁺}} \text{Cubane-CH₂⁺} \rightarrow \text{Homocubane}

Functional Group Interconversion

  • Hydroxymethyl Derivatives :
    The hydroxymethyl group undergoes esterification, etherification, or protection/deprotection strategies (e.g., tert-butyldimethylsilyl chloride) .

  • Carbonitrile Derivatives :
    Hydrolysis of the nitrile group to carboxylic acids occurs under acidic or basic conditions :

    R–CNH₂O, H⁺/OH⁻R–COOH\text{R–CN} \xrightarrow{\text{H₂O, H⁺/OH⁻}} \text{R–COOH}

Comparative Reactivity with Cubane Analogs

The compound’s stereochemistry and substituents differentiate it from other cubane derivatives:

CompoundFunctional GroupsKey Reactivity
CubaneNoneHigh strain, inert under mild conditions
1-CyanocubaneCarbonitrileEnhanced electrophilicity at C1
4-Hydroxymethylcubane-1-carboxylic acidHydroxymethyl, carboxylic acidAcid-catalyzed decarboxylation

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Cubane Derivatives

  • Methyl 4-(4-Methylpiperazin-1-yl)cubanecarboxylate (CAS 152191-45-2) :
    • Structure : Features a cubane core with a methylpiperazinyl group and methyl ester substituent.
    • Key Differences : The absence of a nitrile group and presence of a piperazine moiety reduce polarity compared to the target compound. The ester group may confer hydrolytic instability under acidic/basic conditions, unlike the hydroxymethyl group in the target compound .
    • Molecular Formula : C₁₆H₂₀N₂O₃ (MW 288.34).

Cyclopentapyridine Carbonitriles (CAPD Series)

  • CAPD-1 to CAPD-4 :
    • Structure : 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives with varying substituents.
    • Key Differences : Flexible cyclopentapyridine rings contrast with the rigid cubane framework. The nitrile group in CAPD compounds enhances corrosion inhibition via adsorption on metal surfaces, as demonstrated by lower corrosion current density (jcor = 12–18 μA cm⁻²) and high protection capacity (PCT = 85–92%) in sulfuric acid . The cubane compound’s rigidity may limit surface adhesion but improve thermal stability.

Chromene-3-carbonitriles

  • Compound 1E (4-(4-Methylphenyl)-4H-chromene-3-carbonitrile) :
    • Structure : Aromatic chromene system with a nitrile and 4-methylphenyl group.
    • Key Differences : The planar chromene ring allows π-π stacking, while the cubane’s 3D structure impedes such interactions. Melting points (223–227°C) and IR data (CN stretch at 2,204 cm⁻¹) suggest higher crystallinity than cubane derivatives, which may exhibit lower melting points due to strain-induced instability .

Pyrrolidine and Tetrahydrofuran Derivatives

  • (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (CAS 596817-06-0): Structure: Pyrrolidine ring with fluorine and chloroacetyl groups. The nitrile group in both compounds facilitates nucleophilic additions, but the chloroacetyl group in the pyrrolidine derivative increases electrophilicity .

Physicochemical Properties

Compound Molecular Formula Functional Groups Melting Point (°C) IR CN Stretch (cm⁻¹)
Target Cubane Derivative C₁₀H₁₀N₂O Cubane, hydroxymethyl, nitrile *Inferred: 240–260 *Predicted: ~2,230
CAPD-1 C₁₃H₁₃N₃ Cyclopentapyridine, nitrile Not reported Not reported
Compound 1E C₁₇H₁₄N₂O₂ Chromene, nitrile, methylphenyl 223–227 2,204
Methyl Piperazinyl Cubane C₁₆H₂₀N₂O₃ Cubane, piperazinyl, ester Not reported Not reported

Notes:

  • The target cubane compound’s predicted higher melting point (240–260°C) reflects cubane’s rigidity, though strain may reduce thermal stability compared to chromenes.
  • IR nitrile stretches (~2,200–2,230 cm⁻¹) correlate with electron-withdrawing effects; the cubane’s strain may slightly elevate the CN absorption frequency.

Q & A

Q. What are the key synthetic strategies for (2r,3R,4s,5S)-4-(hydroxymethyl)cubane-1-carbonitrile, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step functionalization of cubane precursors. For example, fluorination or hydroxylation steps are followed by nitrile group introduction via cyanation reactions. Stereochemical control is achieved using chiral catalysts (e.g., asymmetric hydrogenation catalysts) or by leveraging the inherent rigidity of the cubane framework . Critical parameters include temperature (often <0°C to minimize side reactions), solvent polarity (e.g., THF or DMF for polar intermediates), and protecting groups (e.g., tert-butyl carbamates) to preserve the hydroxymethyl moiety .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry?

  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between hydroxymethyl and nitrile groups) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish diastereotopic protons and confirm substituent positions. For example, the hydroxymethyl proton resonates as a distinct multiplet at δ 3.5–4.0 ppm due to coupling with adjacent cubane carbons .
  • IR spectroscopy : Confirms nitrile (C≡N) stretch at ~2200–2250 cm1^{-1} and hydroxyl (O–H) stretch at ~3200–3600 cm1^{-1} .

Advanced Research Questions

Q. What methodologies address conflicting spectroscopic data in characterizing cubane derivatives like this compound?

Discrepancies in NMR or mass spectrometry data often arise from:

  • Dynamic stereochemistry : Use variable-temperature NMR to detect ring-flipping or conformational changes in the cubane core .
  • Impurity profiling : High-resolution LC-MS (e.g., Q-TOF) identifies byproducts from incomplete cyanation or oxidation of the hydroxymethyl group .
  • Computational validation : Density functional theory (DFT) calculates expected NMR chemical shifts and compares them to experimental data .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The hydroxymethyl group acts as a hydrogen-bond donor, enhancing solubility in polar solvents and directing regioselectivity in reactions. For example:

  • Nucleophilic substitution : The hydroxyl group can be tosylated or mesylated to form leaving groups, enabling further functionalization (e.g., azide substitution for click chemistry) .
  • Electrophilic aromatic substitution : The cubane core’s electron-deficient nature (due to nitrile electron withdrawal) directs electrophiles to the hydroxymethyl-bearing carbon .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Simulates binding to protein active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. The cubane’s rigidity reduces conformational entropy, favoring high-affinity interactions .
  • Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over time, highlighting key hydrogen bonds between the hydroxymethyl group and catalytic residues .

Contradictions in Literature

  • Synthetic yield optimization : reports 60–70% yields for fluorinated cubanes under anhydrous conditions, while notes <50% yields for similar nitrile derivatives, suggesting nitrile introduction is a bottleneck. This discrepancy highlights the need for tailored catalysts (e.g., Pd/C for hydrogenation steps) .
  • Biological activity : Fluorinated cubane derivatives () show cytotoxicity at IC50_{50} = 10 μM, but hydroxymethyl-carbonitrile variants () lack comparable data, indicating a gap in structure-activity relationship (SAR) studies.

Key Research Recommendations

  • Explore photochemical reactivity of the nitrile group for photoaffinity labeling in proteomics.
  • Investigate the cubane core’s strain energy (DFT calculations) to rationalize its stability under acidic/basic conditions.

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